H-Cys(Bzl)-Obzl HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(Bzl)-Obzl HCl, also known as S-Benzyl-L-cysteine benzyl ester hydrochloride, is a derivative of the amino acid cysteine. This compound is commonly used in peptide synthesis and serves as a protecting group for the thiol group of cysteine. The presence of the benzyl group provides stability and prevents unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Bzl)-Obzl HCl typically involves the protection of the thiol group of cysteine with a benzyl group. This can be achieved through the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting S-Benzyl-L-cysteine is then esterified with benzyl alcohol to form the benzyl ester. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
H-Cys(Bzl)-Obzl HCl undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptides with different protecting groups or functional modifications.
Scientific Research Applications
H-Cys(Bzl)-Obzl HCl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by providing stable intermediates.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of high-purity peptides for research and commercial purposes.
Mechanism of Action
The primary function of H-Cys(Bzl)-Obzl HCl is to protect the thiol group of cysteine during peptide synthesis. The benzyl group prevents unwanted side reactions and ensures the correct formation of peptide bonds. Upon completion of the synthesis, the protecting group can be removed under specific conditions, revealing the free thiol group for further reactions or modifications.
Comparison with Similar Compounds
Similar Compounds
H-Cys(Bzl)-OMe HCl: S-Benzyl-L-cysteine methyl ester hydrochloride.
H-Cys(Bzl)-OtBu HCl: S-Benzyl-L-cysteine tert-butyl ester hydrochloride.
Uniqueness
H-Cys(Bzl)-Obzl HCl is unique due to its benzyl ester group, which provides additional stability compared to other ester derivatives. This stability is particularly useful in complex peptide synthesis where multiple protecting groups are required.
Properties
IUPAC Name |
benzyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOKVOZXZYMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.